molecular formula C15H18N2O3S2 B2949705 (Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905679-95-0

(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No. B2949705
CAS RN: 905679-95-0
M. Wt: 338.44
InChI Key: XEJFNPDLJRQCKN-NXVVXOECSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-ones can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition to form 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined experimentally. These could include melting point, boiling point, density, and pKa .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzo[d]thiazol-2(3H)-ones have been studied for their ability to modulate AMPA receptors activity .

Future Directions

Future research could involve further exploration of the compound’s potential applications, such as its use in pharmaceuticals or agrochemicals . Additionally, more studies could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

S-[2-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-4-5-12-13(8-10)22-15(17(12)6-7-20-3)16-14(19)9-21-11(2)18/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFNPDLJRQCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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